

A Preclinical Head-to-Head: BMS-986141 vs. Clopidogrel in Efficacy and Safety

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Compound of Interest

Compound Name: BMS-986141

Cat. No.: B8257941

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In the landscape of antiplatelet therapies, the quest for potent agents with a favorable safety profile is ongoing. This guide provides a comparative analysis of the preclinical efficacy of **BMS-986141**, a protease-activated receptor 4 (PAR4) antagonist, and clopidogrel, a well-established P2Y12 inhibitor. The data presented herein is derived from key preclinical studies, offering researchers and drug development professionals a concise overview of their relative performance in non-human primate models.

Quantitative Comparison of Efficacy and Safety

The following tables summarize the key quantitative data from preclinical studies, directly comparing the antithrombotic efficacy and bleeding risk associated with **BMS-986141** and clopidogrel.

Table 1: Antithrombotic Efficacy in Cynomolgus Monkeys

Compound	Dose	Thrombosis Model	Efficacy Endpoint	% Reduction in Thrombus Weight	Citation
BMS-986141	0.5 mg/kg	Electrolytic Carotid Artery Thrombosis (ECAT)	Thrombus Weight	88%	[1]
BMS-986120*	1 mg/kg	Electrolytic Carotid Artery Thrombosis (ECAT)	Thrombus Weight	82%	[1]
Clopidogrel	Not specified	Comparable to BMS-986141	Antithrombotic Efficacy	Comparable	[2] [3]

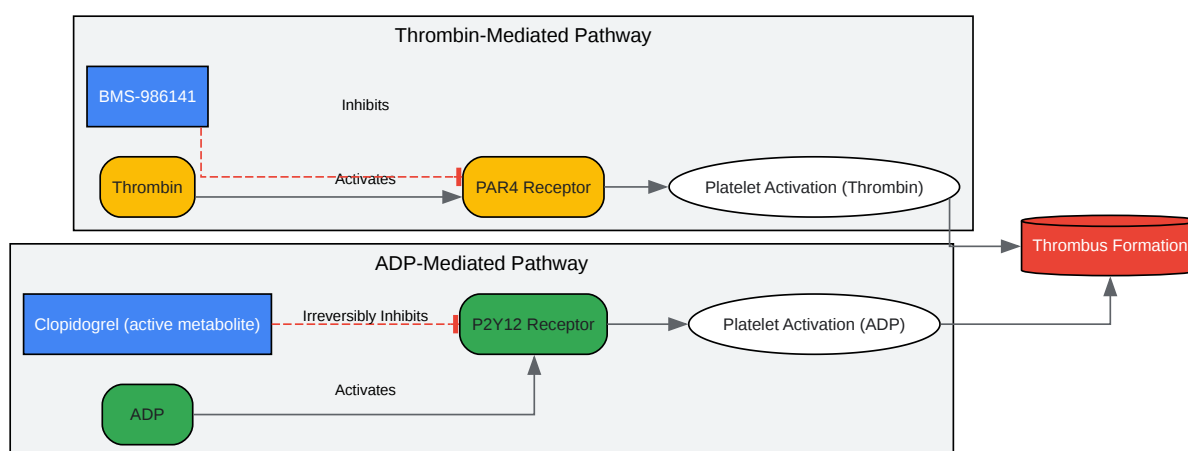
*BMS-986120 is a related PAR4 antagonist from the same chemical series as **BMS-986141**.

Table 2: Bleeding Time in Cynomolgus Monkeys

Compound	Dose	Bleeding Time Assay	Fold Increase in Bleeding Time	Citation
BMS-986141	0.5 mg/kg	Mesenteric Artery	1.2	[1]
BMS-986141 + Aspirin	Not specified	Mesenteric Artery	2.6 - 3.0	[1]
Aspirin	Not specified	Mesenteric Artery	2.2	[1]
Clopidogrel	Not specified	Mesenteric Artery	8.0	[1]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of **BMS-986141** and clopidogrel underpin their different pharmacological profiles. **BMS-986141** targets the PAR4 receptor, a key player in thrombin-mediated platelet activation, while clopidogrel acts on the P2Y12 receptor, which is crucial for ADP-induced platelet aggregation.



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Caption: Comparative signaling pathways of **BMS-986141** and Clopidogrel.

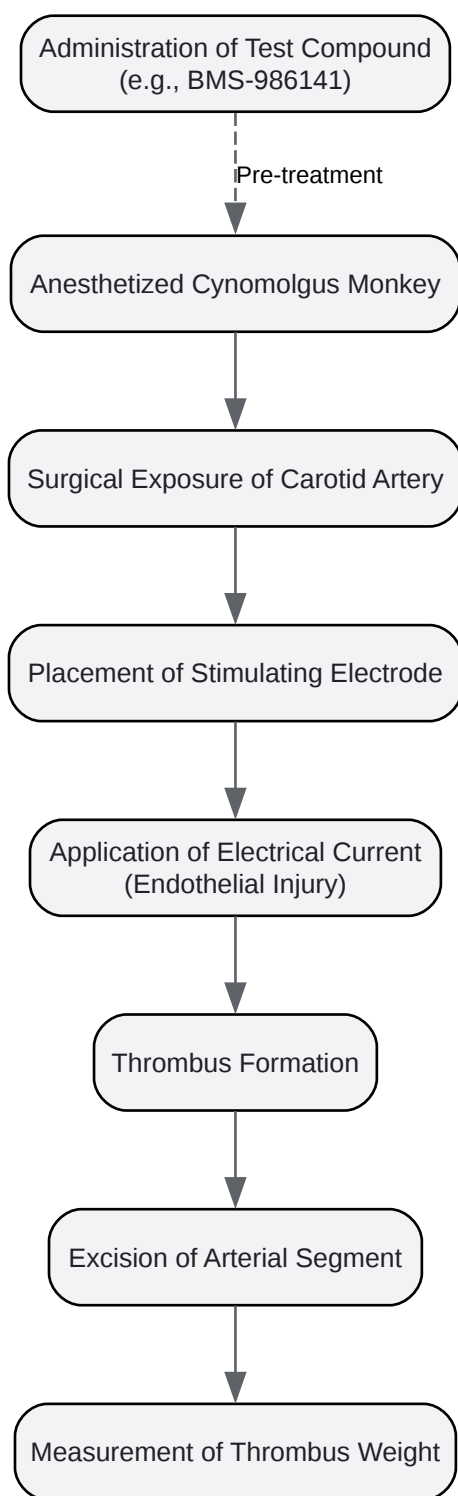
Experimental Protocols

The preclinical data cited in this guide were generated using specific, well-defined experimental models in cynomolgus monkeys. The methodologies for these key experiments are detailed below.

1. Electrolytic Carotid Artery Thrombosis (ECAT) Model

This model is designed to assess the antithrombotic efficacy of a compound by inducing thrombus formation in the carotid artery.

- Animal Model: Cynomolgus monkeys.
- Procedure:
 - Anesthetize the animal.
 - Surgically expose the carotid artery.
 - A stimulating electrode is placed on the artery.
 - A controlled electrical current is applied to the arterial wall, causing endothelial injury and initiating thrombus formation.
 - The test compound (**BMS-986141** or vehicle) is administered prior to the electrical stimulation.
 - After a set period, the arterial segment containing the thrombus is excised and the wet weight of the thrombus is measured.
- Efficacy Measurement: The percentage reduction in thrombus weight in the treated group is calculated relative to the vehicle-treated control group.



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